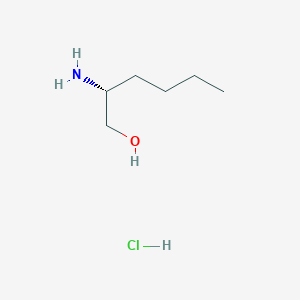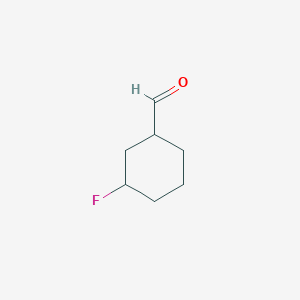![molecular formula C14H16FNO B2531155 N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide CAS No. 2361642-88-6](/img/structure/B2531155.png)
N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide, commonly known as FLX475, is a novel and potent small molecule inhibitor of the CCR4 receptor. CCR4 is a chemokine receptor that is involved in the recruitment of regulatory T cells (Tregs) to sites of inflammation and cancer. Tregs play a critical role in suppressing immune responses, and their recruitment to tumors has been shown to promote tumor growth and metastasis. FLX475 has shown promising results in preclinical studies as a potential treatment for cancer and other inflammatory diseases.
Wirkmechanismus
FLX475 is a selective inhibitor of the CCR4 receptor, which is expressed on the surface of N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide. By blocking the recruitment of N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide to sites of inflammation and cancer, FLX475 promotes anti-tumor immunity and reduces inflammation.
Biochemical and Physiological Effects:
FLX475 has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to inhibiting the recruitment of N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide to tumors, FLX475 has been shown to reduce the production of cytokines and chemokines that promote inflammation. FLX475 has also been shown to reduce the expression of genes involved in tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of FLX475 is its specificity for the CCR4 receptor, which reduces the risk of off-target effects. FLX475 has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. One limitation of FLX475 is its relatively low potency compared to other CCR4 inhibitors, which may limit its effectiveness in some applications.
Zukünftige Richtungen
There are several potential future directions for research on FLX475. One area of interest is the development of combination therapies that target multiple pathways involved in tumor growth and metastasis. Another area of interest is the use of FLX475 in combination with immunotherapies such as checkpoint inhibitors, which may enhance the anti-tumor immune response. Finally, further studies are needed to determine the safety and efficacy of FLX475 in human clinical trials.
Synthesemethoden
The synthesis of FLX475 involves several steps, starting with the reaction of 3-fluorophenylcyclobutane carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-[(tert-butoxycarbonyl)amino]ethanol to form the corresponding amide. The amide is then treated with propargyl bromide to form the final product, FLX475.
Wissenschaftliche Forschungsanwendungen
FLX475 has been the subject of several preclinical studies investigating its potential as a treatment for cancer and other inflammatory diseases. In one study, FLX475 was shown to inhibit the recruitment of N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide to tumors in a mouse model of melanoma, resulting in increased tumor infiltration by effector T cells and improved anti-tumor immunity. In another study, FLX475 was shown to inhibit the growth and metastasis of breast cancer cells in a mouse model.
Eigenschaften
IUPAC Name |
N-[[1-(3-fluorophenyl)cyclobutyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c1-2-13(17)16-10-14(7-4-8-14)11-5-3-6-12(15)9-11/h2-3,5-6,9H,1,4,7-8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKFFEIMWVFXFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1(CCC1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2531075.png)
![2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2531076.png)
![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2531077.png)




![3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2531085.png)
![2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2531088.png)



![2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2531093.png)